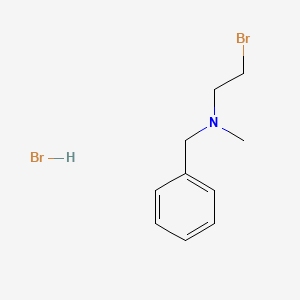

Benzyl(2-bromoethyl)methylamine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound with the molecular formula C₁₀H₁₅Br₂N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. This compound is often utilized in research and industrial applications, making it a valuable substance in the field of chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-bromoethyl)methylamine hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl(2-bromoethyl)methylamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction of the compound can yield primary or secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed:

- Substituted amines

- Amine oxides

- Primary and secondary amines

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl(2-bromoethyl)methylamine hydrobromide serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles to create diverse derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to form amine oxides or reduced to yield primary or secondary amines.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties in vitro against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. For instance, derivatives based on specific scaffolds exhibited IC50 values as low as 2.93 µM against MCF-7 cells.

- Biochemical Modifications : It is employed to modify biomolecules for studying biochemical pathways and enzyme interactions.

The compound's ability to penetrate cellular membranes allows it to interact effectively with biological systems. Its reactivity facilitates binding to proteins, influencing their function and stability. This characteristic makes it valuable in exploring cellular mechanisms and developing therapeutic agents.

Case Study 1: Anticancer Research

A study evaluating the anticancer potential of derivatives derived from this compound demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that these derivatives could serve as lead compounds for further development into anticancer drugs.

Case Study 2: Biochemical Pathway Studies

In another investigation, researchers utilized this compound to modify specific biomolecules involved in metabolic pathways. The results highlighted its effectiveness in altering enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.

Mecanismo De Acción

The mechanism of action of Benzyl(2-bromoethyl)methylamine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, allowing the formation of new bonds with other molecules. This reactivity is exploited in various chemical reactions to synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

2-Bromoethylamine hydrobromide: Similar in structure but lacks the benzyl group, making it less versatile in certain reactions.

3-Bromopropylamine hydrobromide: Contains an additional carbon atom, leading to different reactivity and applications.

2-Chloroethylamine hydrochloride: Similar reactivity but with chlorine as the leaving group instead of bromine

Uniqueness: Benzyl(2-bromoethyl)methylamine hydrobromide is unique due to the presence of both benzyl and bromoethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Actividad Biológica

Benzyl(2-bromoethyl)methylamine hydrobromide is a synthetic compound with significant potential in various biological and chemical applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group linked to a 2-bromoethyl moiety and a methylamine functional group. The presence of the bromine atom enhances its reactivity, making it suitable for various organic synthesis applications.

The biological activity of this compound primarily arises from its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds with other molecules. This reactivity is crucial in biochemical pathways and drug development processes.

Applications in Research

This compound has been explored for several applications:

- Organic Synthesis : It acts as a building block for synthesizing complex organic molecules.

- Biochemical Studies : Used in modifying biomolecules to study various biochemical pathways.

- Medicinal Chemistry : Investigated for potential drug development, particularly in anticancer research.

Research Findings

Recent studies have highlighted the compound's potential in cancer treatment and other therapeutic areas. Below are key findings from relevant research:

Anticancer Activity

-

In Vitro Studies :

- Compounds derived from this compound have shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells.

- For example, derivatives based on the indolin-2-one scaffold exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anti-proliferative effects .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand its uniqueness, this compound can be compared with similar compounds:

| Compound Name | Key Features | IC50 Values (µM) |

|---|---|---|

| Benzyl(2-bromoethyl)methylamine HBr | Unique combination of benzyl and bromoethyl groups | 2.93 (MCF-7) |

| 1-Benzyl-5-bromoindolin-2-one | Strong anti-proliferative effect | 4.30 (doxorubicin control) |

| 3-Bromopropylamine hydrobromide | Similar structure; different reactivity profile | Not specified |

Case Study 1: Synthesis of Anticancer Agents

A study synthesized various derivatives from this compound to evaluate their anticancer properties. The results indicated that modifications around the benzyl amine template could enhance biological activity significantly.

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition of protein kinases by derivatives of this compound. The results showed that certain compounds could inhibit CDK2, EGFR, and HER2 with IC50 values ranging from 0.224 to 0.886 µM, suggesting potential for overcoming drug resistance in cancer therapies .

Propiedades

IUPAC Name |

N-benzyl-2-bromo-N-methylethanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLYSVARAPQJGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCBr)CC1=CC=CC=C1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.